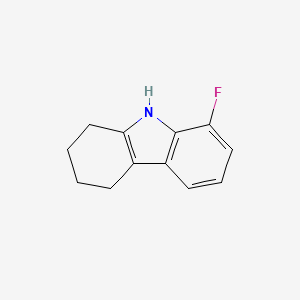

8-fluoro-2,3,4,9-tetrahydro-1H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C12H12FN . It is a derivative of 2,3,4,9-tetrahydro-1H-carbazole .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, which are structurally similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole, a compound structurally similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, is available in the NIST Chemistry WebBook . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole, a compound structurally similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, are available in the NIST Chemistry WebBook . The molecular weight is 171.2383 .Scientific Research Applications

Photophysical Characterization

- 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives demonstrate unique photophysical properties. For instance, Ghosh et al. (2013) studied two fluorophores derived from tetrahydro-1H-carbazole, noting their sensitivity to solvent polarity and behavior in different solvents, which is significant for understanding their photophysical behavior in various environments (Ghosh, Mitra, Saha, & Basu, 2013).

Chemical Modification and Interaction with Receptors

- Sokolov et al. (2014) described a method for modifying tetrahydrocarbazoles, including 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, for potential impact on neuronal NMDA-receptors. This highlights its potential role in neurological research and drug development (Sokolov, Aksinenko, Nikolaeva, Grigor’ev, Kinzirsky, & Bachurin, 2014).

Reaction Mechanisms and Product Formation

- He and Zhu (2005) investigated the reactions of fluoroalkanesulfonyl azides with carbazole derivatives, including 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This research is important for understanding the chemical reactions and potential applications of these compounds in various fields (He & Zhu, 2005).

Anticancer Activity

- The anticancer activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored. Chaudhary and Chaudhary (2016) synthesized and evaluated these derivatives for their efficacy against A-549 cell lines, indicating their potential in cancer research and treatment (Chaudhary & Chaudhary, 2016).

Bacterial Biotransformation

- Waldau et al. (2009) explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole. This research is crucial for understanding the environmental and biological interactions of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Antibacterial and Anticancer Agents

- Al-Trawneh et al. (2010) synthesized fluoroquinolones derived from tetrahydrocarbazole for their potential as antibacterial and anticancer agents, highlighting another important area of application for these compounds (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

Electrochemical Studies

- The electrochemical properties of carbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazole, have been studied for their potential as corrosion inhibitors in various environments. Nwankwo, Olasunkanmi, and Ebenso (2018) investigated their efficacy in both abiotic and biotic media, demonstrating their potential in material science and engineering (Nwankwo, Olasunkanmi, & Ebenso, 2018).

Colorimetric and Fluorometric Probes

- Zhao et al. (2012) developed a carbazole-based compound for detecting iodide, demonstrating its application in analytical chemistry and sensor technology (Zhao, Yao, Zhang, & Ma, 2012).

Safety and Hazards

properties

IUPAC Name |

8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEBGDVKCIHQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)

![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)

![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)